4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile
Description
4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile is a complex heterocyclic compound that belongs to the class of pyrimidoindolizines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrimidine and indolizine ring system, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
4-oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-10-14-15-8-4-5-9-23(15)18-17(14)21-12-22(19(18)25)11-16(24)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNJDNGYHBOEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C3=C2C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)C#N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 5-amino-6-mercaptopyrimidines with 2-halo-substituted cyclohexane-1,3-diones . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, chloroform, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-5H-6,7,8,9-tetrahydropyrimido[4,5-b][1,4]benzothiazines
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
Uniqueness
4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile is unique due to its specific fused ring system and the presence of functional groups like the carbonitrile and phenacyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
